N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C22H17N3O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-13-6-7-14-11-16-8-9-25(20(16)23-18(14)10-13)24-21(26)17-12-15-4-2-3-5-19(15)28-22(17)27/h2-7,10-12H,8-9H2,1H3,(H,24,26) |
InChI Key |
HZJZZHOACQOWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3NC(=O)C4=CC5=CC=CC=C5OC4=O)C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation Followed by Reductive Amination
-
Friedländer Synthesis : Condensation of 2-amino-5-methylbenzaldehyde with cyclopentanone under acidic conditions yields 7-methylquinoline.
-
Pyrrolidine Ring Formation : The quinoline intermediate undergoes bromination at position 3, followed by substitution with a γ-aminobutyraldehyde acetal. Acidic hydrolysis and cyclization form the dihydropyrrolo ring.
-
Reductive Amination : The ketone intermediate is reduced using sodium cyanoborohydride in the presence of ammonium acetate to yield the primary amine.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HCl (cat.), ethanol, reflux | 65% |
| 2 | HBr/AcOH, 80°C | 72% |
| 3 | NaBH3CN, NH4OAc, MeOH | 58% |
Post-Ugi Cyclization Strategy
Adapting methods from PMC9215122, a Ugi four-component reaction assembles a linear precursor, which undergoes acid-mediated cyclization to form the pyrroloquinoline scaffold.
-
Ugi Reaction : 7-Methylisatin, tert-butyl isocyanide, and benzaldehyde react in methanol to form a bis-amide intermediate.
-
Cyclization : Trifluoroacetic acid (TFA) induces cyclization, yielding the dihydropyrroloquinoline framework.
Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid
The coumarin-3-carboxylic acid derivative is synthesized via the Kostanecki Reaction :
-
Base-Catalyzed Condensation : Salicylic acid and diethyl malonate react in acetic anhydride under reflux to form coumarin-3-carboxylic acid.
-
Ester Hydrolysis : The ethyl ester is hydrolyzed using NaOH in ethanol/water to yield the free carboxylic acid.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Catalyst | Piperidine |
| Reaction Time | 6 h |
| Yield | 85% |
Amide Coupling Strategies
The final step involves coupling the pyrroloquinoline amine with coumarin-3-carboxylic acid. Three methods are evaluated:
Carbodiimide-Mediated Coupling
Acid Chloride Method
-
Chlorination : Coumarin-3-carboxylic acid reacts with thionyl chloride to form the acid chloride.
-
Amidation : The acid chloride is reacted with the pyrroloquinoline amine in dichloromethane with triethylamine.
-
Yield : 82% (purified via recrystallization).
Microwave-Assisted Synthesis
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Friedländer + EDCI | High purity, scalable | Lengthy (4 steps) |
| Ugi + Acid Chloride | Fewer steps, modular | Lower regioselectivity |
| Microwave | Rapid, high yield | Specialized equipment required |
Characterization Data
Chemical Reactions Analysis
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
In Vitro Studies
Research indicates that N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer properties. In studies involving the MCF-7 breast cancer cell line, the compound demonstrated cytotoxic effects at various concentrations. The MTT assay results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The survival curves derived from these experiments indicated effective inhibition of cell proliferation with increasing concentrations of the compound .
Mechanism of Action
The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound may interfere with specific signaling pathways involved in tumor growth and metastasis. Further research is required to elucidate the exact mechanisms at play.
Antimicrobial Activity
Broad-Spectrum Efficacy
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains .
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration values for this compound were determined through standard microbiological methods. For instance, it exhibited an MIC of 6.25 µg/ml against Mycobacterium smegmatis, indicating strong potential for development as an antimicrobial agent .
Summary of Findings
| Application | Activity | Tested Organisms | MIC Values |
|---|---|---|---|
| Anticancer | Cytotoxicity | MCF-7 breast cancer cells | Varies with concentration |
| Antimicrobial | Antibacterial & antifungal | Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans | 6.25 µg/ml (M. smegmatis) |
Mechanism of Action
The mechanism of action of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Pyrrolo[2,3-b]quinoline Derivatives
- N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide (CAS 881450-25-5): This analog replaces the coumarin-carboxamide group with a simpler propanamide chain.
- Its ester group (vs. carboxamide) may alter solubility and metabolic stability, as esters are prone to hydrolysis .
Pyrrolo[2,3-c]pyridine and Related Systems
- N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: This compound features a pyrrolo[2,3-c]pyridine core (pyridine instead of quinoline) and an ethyl linker.
Substituent and Functional Group Variations
Key Observations :
- The pyrazolo-pyridine derivative (Compound 7f) exhibits a higher melting point (248–251°C), suggesting stronger crystal lattice interactions due to its ester and phenyl groups .
Physicochemical and Pharmacokinetic Insights
- Solubility: The coumarin moiety may reduce aqueous solubility compared to simpler amides like propanamide. However, the quinoline nitrogen could improve solubility in acidic environments via protonation .
- Stability: Coumarin derivatives are often UV-sensitive, whereas pyrroloquinoline analogs with saturated rings (e.g., 2,3-dihydro-1H-pyrrolo) may exhibit better thermal stability .
Biological Activity
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique fused heterocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Understanding its biological activity involves exploring its interactions with various molecular targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 293.32 g/mol. The compound features a pyrrolo[2,3-b]quinoline core fused with a chromene moiety, contributing to its potential reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator of various enzymes and receptors involved in critical cellular processes. The exact mechanisms are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes that play roles in cancer cell proliferation or infectious disease pathways.
- Receptor Modulation : It could interact with receptors involved in signaling pathways that regulate cell growth and apoptosis.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Significant cytotoxicity observed |
| B16 (Melanoma) | 20.0 | Moderate cytotoxicity |
| sEnd.2 (Endothelioma) | 10.0 | High sensitivity |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against certain strains of bacteria and fungi, making it a candidate for further investigation in infectious disease treatment.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis showed an increase in early apoptotic cells at concentrations above 10 μM.
Case Study 2: Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) value of 25 μg/mL for both bacterial strains, indicating promising antibacterial activity.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling a pyrroloquinoline amine with a 2-oxo-chromene-3-carboxylic acid derivative under peptide coupling conditions (e.g., EDCI/HOBt). Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and purification via column chromatography or recrystallization. For example, analogous compounds in and achieved 23–24% yields using similar protocols, highlighting the need for iterative solvent selection (e.g., DMF vs. THF) and catalyst screening .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CD3OD) to confirm substituent positions. For instance, methyl groups in analogous compounds resonate at δ 2.21–2.22 ppm .
- HPLC : Monitor purity (>97% threshold) using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- Mass Spectrometry : ESI-MS (e.g., m/z 364.2 [M+1]) validates molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via ADME studies (e.g., plasma protein binding, metabolic stability in liver microsomes). Poor in vivo activity may stem from rapid Phase I/II metabolism, as seen in structurally related chromene derivatives .
- Dose-Response Refinement : Use Hill slope analysis to identify non-linear effects at higher concentrations. emphasizes linking discrepancies to theoretical frameworks (e.g., receptor saturation or off-target interactions) .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track accumulation in target organs .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound’s derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for electrophilic substitution. validated pyranopyrazole analogs using DFT-derived charge distribution maps .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., with kinases or GPCRs) using software like AutoDock Vina. Parameterize force fields based on experimental NMR data (e.g., dihedral angles from δ 4.58 ppm in ) .
- QSAR Modeling : Train models on bioassay data (IC50, Ki) with descriptors like logP, polar surface area, and topological torsion .
Q. How should researchers design experiments to evaluate synergistic effects with co-administered therapeutics?
- Methodological Answer :
- Isobolographic Analysis : Define additive, synergistic, or antagonistic interactions using fixed-ratio combinations (e.g., 1:1 to 1:4 molar ratios) .
- Mechanistic Profiling : Pair with inhibitors of efflux pumps (e.g., verapamil for P-gp) to assess permeability limitations. highlights statistical rigor in data interpretation (e.g., ANOVA with Tukey post-hoc tests) .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (stock solutions), PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy. notes ethyl ester analogs with <0.1 mg/mL aqueous solubility, requiring co-solvents (e.g., 10% Cremophor EL) .
- Salt Formation : Improve aqueous solubility via hydrochloride or mesylate salt synthesis, as demonstrated for quinoline derivatives in .
Experimental Design Tables
| Parameter | Example Values | Source |
|---|---|---|
| Synthetic Yield | 23–24% (analogous compounds) | |
| HPLC Purity Threshold | >97% | |
| Key NMR Shift (CH3) | δ 2.21–2.22 ppm | |
| ESI-MS (M+1) | m/z 364.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
